molecular formula C8H14O3 B135873 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one CAS No. 65712-89-2

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one

Cat. No.: B135873
CAS No.: 65712-89-2
M. Wt: 158.19 g/mol
InChI Key: CLECNWNSHRTSJG-UHFFFAOYSA-N
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Description

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one is an organic compound with a unique structure that includes an oxane ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one typically involves the reaction of oxan-3-one with propan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

    Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce more saturated oxane compounds.

Scientific Research Applications

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The propan-2-yl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Propan-2-yl)oxy]oxan-2-one
  • 6-[(Propan-2-yl)oxy]oxan-4-one
  • 6-[(Propan-2-yl)oxy]oxan-5-one

Uniqueness

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

6-propan-2-yloxyoxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)11-8-4-3-7(9)5-10-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLECNWNSHRTSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648095
Record name 6-[(Propan-2-yl)oxy]oxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65712-89-2
Record name 6-[(Propan-2-yl)oxy]oxan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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